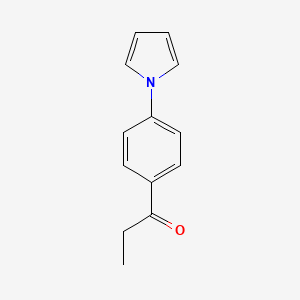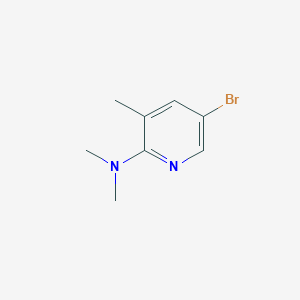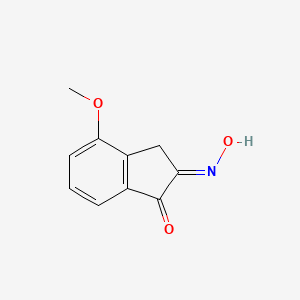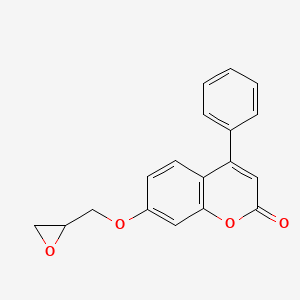![molecular formula C14H17NO3 B3119107 Methyl 2-[(piperidin-1-yl)carbonyl]benzoate CAS No. 24676-90-2](/img/structure/B3119107.png)
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate
Vue d'ensemble
Description
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Synthetic Applications
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate, as a derivative of methyl-2-formyl benzoate, is known for its wide range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound serves as a significant structure and an excellent precursor for the search of new bioactive molecules due to its versatility in organic synthesis. It is used as a raw material for the preparation of medical products, highlighting its importance in the pharmaceutical industry and synthetic fields (Farooq & Ngaini, 2019).
DNA Binding and Chromosome Staining
Compounds such as Hoechst 33258, which share a structural resemblance with this compound, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content via flow cytometry. The use of Hoechst derivatives demonstrates the potential of structurally similar compounds in scientific research, particularly in genetics and molecular biology (Issar & Kakkar, 2013).
Reactivity and Mechanistic Insights in Chemical Reactions
Research on nucleophilic aromatic substitution reactions involving piperidine and nitro-group containing compounds provides valuable mechanistic insights into the reactivity of piperidine derivatives, such as this compound. These studies elucidate the conditions under which piperidine can replace nitro groups, offering a quantitative yield and insights into reaction kinetics and mechanisms. Such research informs the development of synthetic methodologies and the exploration of new bioactive molecules (Pietra & Vitali, 1972).
Catalytic Applications and Interaction Studies
The interaction of alkali metal oxides with carbonaceous surfaces, including the formation of alkali benzoate species, provides a foundation for understanding the catalytic applications of benzoate derivatives. This research area is crucial for enhancing the efficiency of carbon gasification processes and developing environmentally friendly catalytic systems. Studies on the catalytic oxidation of carbon materials and the characterization of reaction intermediates contribute to the broader field of catalysis and materials science (Mul, Kapteijn, & Moulijn, 1999).
Propriétés
IUPAC Name |
methyl 2-(piperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMQFWVMWERBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)






![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)


![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)


